molecular formula C23H15FN2O3S B2691675 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114656-12-0

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No. B2691675
CAS RN: 1114656-12-0
M. Wt: 418.44
InChI Key: YTTMLKWFQBLKEU-UHFFFAOYSA-N
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Description

The compound is a benzothiazine derivative with additional benzoyl and benzonitrile groups. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring . They are used in various fields such as drug development and organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, a benzonitrile group, and a methylbenzoyl group. The presence of the fluoro group would also be a significant feature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the fluoro group and the specific arrangement of the other functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored various synthetic routes and modifications to benzothiazole derivatives, including fluorinated variants, to enhance their biological properties and pharmaceutical applications. One study discusses the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, highlighting the importance of fluorination in improving cytotoxic activities in vitro, particularly against human breast cancer cell lines. The introduction of fluorine atoms and modifications to the benzothiazole nucleus have been instrumental in overcoming metabolic inactivation and improving the compound's solubility and stability, making it suitable for pharmaceutical development (Hutchinson et al., 2001; Bradshaw et al., 2002).

Antitumor Applications

Benzothiazole derivatives have been extensively studied for their antitumor properties. The cytotoxicity of fluorinated benzothiazoles against various cancer cell lines, including breast, lung, and colon cancer, has been a particular focus. Studies have shown that these compounds exhibit highly selective and potent antitumor properties, attributed to mechanisms involving the induction of cytochrome P450 enzymes and DNA adduct formation in sensitive tumor cells. The selective activity and potential for development into anticancer agents underscore the significance of these compounds in cancer research (Mortimer et al., 2006; Wang et al., 2012).

Role in Chemical Synthesis

The compound's role extends beyond biological applications, contributing to advancements in chemical synthesis techniques. For example, novel synthesis methods have been developed for creating benzothiazole derivatives, including those with fluorine substitutions, facilitating the exploration of their antimicrobial and antitumor potentials. These methodologies not only expand the available toolkit for creating diverse benzothiazole-based compounds but also open new avenues for research into their applications across various scientific domains (Desai et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were being investigated as a potential drug, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

As with any chemical compound, handling “4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile” would require appropriate safety precautions. Without specific data, it’s difficult to comment on the exact hazards associated with this compound .

properties

IUPAC Name

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O3S/c1-15-2-6-17(7-3-15)23(27)22-14-26(19-9-4-16(13-25)5-10-19)20-12-18(24)8-11-21(20)30(22,28)29/h2-12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTMLKWFQBLKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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